hGPR91 antagonist 1

Descripción general

Descripción

El antagonista hGPR91 1, también conocido como Compuesto 4c, es un antagonista potente y selectivo del receptor humano acoplado a proteína G 91 (hGPR91). Este compuesto ha despertado una atención significativa debido a sus posibles aplicaciones terapéuticas en enfermedades metabólicas. Exhibe un valor de IC50 de 7 nM para el GPR91 humano .

Métodos De Preparación

La síntesis del antagonista hGPR91 1 implica múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son típicamente información propietaria que poseen las compañías farmacéuticas. Los métodos generales involucran el uso de disolventes orgánicos, catalizadores y entornos de reacción controlados para asegurar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

El antagonista hGPR91 1 se somete a varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. .

Aplicaciones Científicas De Investigación

Mechanism of Action of hGPR91 Antagonist 1

This compound exhibits a high affinity for the GPR91 receptor with an IC50 value of 7 nM, making it a potent inhibitor of succinate signaling . By blocking this receptor, the antagonist can potentially mitigate the pathological effects associated with excessive succinate signaling.

Anti-Hypertensive Treatment

Research indicates that this compound can effectively lower blood pressure in animal models by inhibiting succinate-induced renin release. In pharmacodynamic assays, administration of compound 4c resulted in significant reductions in mean arterial pressure induced by succinate .

Anti-Inflammatory Effects

Studies have demonstrated that this compound can reduce pro-inflammatory cytokine production. For instance, it effectively blocked IL-1β release from activated macrophages, suggesting its potential as an anti-inflammatory agent in conditions such as rheumatoid arthritis .

Metabolic Disorders

Given its role in metabolic signaling pathways, this compound may serve as a therapeutic option for treating metabolic syndrome and related disorders. The compound has been shown to alter cytokine expression profiles in macrophages, indicating its potential utility in managing low-grade inflammation associated with obesity and diabetes .

Case Studies

Mecanismo De Acción

El antagonista hGPR91 1 ejerce sus efectos uniéndose al receptor GPR91 y estabilizando su conformación inactiva. Esto evita que el receptor interactúe con su ligando natural, el succinato, inhibiendo así las vías de señalización posteriores. Los objetivos moleculares y las vías involucradas incluyen la secuencia D174FASSG, la secuencia L65 2.46 SVSD 2.50 y la secuencia N64 2.45 -W147 4.50, que desempeñan un papel crucial en el mantenimiento del estado inactivo del receptor .

Comparación Con Compuestos Similares

El antagonista hGPR91 1 es único debido a su alta selectividad y potencia para el receptor GPR91. Los compuestos similares incluyen:

NF-58-EJ40: Otro antagonista potente de GPR91 con propiedades de unión similares.

Capromorelin Tartrato: Un agonista del receptor de la secretagoga de la hormona del crecimiento con diferentes aplicaciones terapéuticas.

Ibutamoren Mesilato: Una secretagoga de la hormona del crecimiento no peptídica con aplicaciones en el desgaste muscular y la obesidad

Actividad Biológica

hGPR91 antagonist 1, also known as Compound 4c, is a small molecule that selectively inhibits the human GPR91 receptor (also referred to as SUCNR1). This receptor is a G protein-coupled receptor (GPCR) that senses extracellular succinate, a metabolite involved in various physiological and pathological processes including inflammation, metabolic disorders, and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of GPR91

GPR91 plays a critical role in mediating the effects of succinate in various tissues. It is involved in the regulation of inflammatory responses, metabolism, and renal function. The receptor's activation has been linked to several pathophysiological conditions, including diabetic retinopathy and rheumatoid arthritis .

This compound functions by blocking the binding of succinate to GPR91, thereby inhibiting downstream signaling pathways associated with inflammation and metabolic dysregulation. The compound has demonstrated significant potency in various assays:

- IC50 Values : this compound exhibits an IC50 value ranging from 7 to 35 nM against GPR91, indicating its high selectivity and potency .

- Inhibition Studies : Inhibition of ΔMAP (Δ Mean Arterial Pressure) was observed at 59% and 76% after 2 and 4 hours of administration respectively .

Structure-Activity Relationship (SAR)

The development of this compound involved systematic structure-activity relationship studies. These studies indicated that modifications to the compound's backbone significantly influenced its binding affinity and selectivity towards GPR91. The identification of an empty side pocket adjacent to the succinate binding site facilitated the design of more effective antagonists .

Case Studies

- Rheumatoid Arthritis : In studies involving murine models of rheumatoid arthritis, GPR91 antagonism led to a significant reduction in IL-1β production from macrophages. This suggests that this compound could potentially serve as a therapeutic agent for inflammatory diseases characterized by excessive macrophage activation .

- Diabetic Complications : Research has indicated that GPR91 plays a role in diabetic nephropathy and retinopathy. Antagonizing this receptor may mitigate some complications associated with diabetes by reducing inflammatory cytokine production .

Data Tables

| Parameter | Value |

|---|---|

| IC50 (hGPR91) | 7 - 35 nM |

| Inhibition Rate (ΔMAP) | 59% (2 hours), 76% (4 hours) |

| Plasma Protein Binding | 99% |

| Selectivity (hGPR99) | >1000-fold |

Propiedades

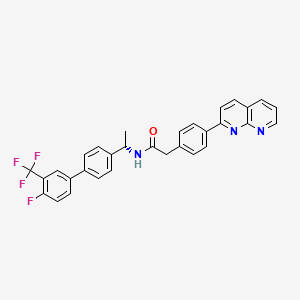

IUPAC Name |

N-[(1S)-1-[4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]ethyl]-2-[4-(1,8-naphthyridin-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23F4N3O/c1-19(21-8-10-22(11-9-21)25-12-14-27(32)26(18-25)31(33,34)35)37-29(39)17-20-4-6-23(7-5-20)28-15-13-24-3-2-16-36-30(24)38-28/h2-16,18-19H,17H2,1H3,(H,37,39)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQLYMLUWZAJTK-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23F4N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.